molecular formula C19H21ClO4 B568964 Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether CAS No. 194672-61-2

Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether

Cat. No.: B568964
CAS No.: 194672-61-2
M. Wt: 348.823
InChI Key: YNNXTUKUDSTFCN-UHFFFAOYSA-N
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Description

Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether, also known as this compound, is a useful research compound. Its molecular formula is C19H21ClO4 and its molecular weight is 348.823. The purity is usually 95%.
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Scientific Research Applications

Sorption and Environmental Fate

Research by Werner, Garratt, and Pigott (2012) on phenoxy herbicides, which share functional group similarities with the compound of interest, highlights the significant role of soil organic matter and iron oxides as sorbents. This study suggests that parameters such as pH, organic carbon content, and iron oxide content in soils are crucial for understanding the sorption behavior of such compounds. This knowledge is instrumental in predicting the environmental fate of phenoxy herbicides, potentially applicable to related compounds like 2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol (Werner, Garratt, & Pigott, 2012).

Mechanisms of Degradation

Yokoyama (2015) reviews the acidolysis of lignin model compounds, offering insights into the degradation mechanisms of phenolic compounds, which could be relevant to understanding how 2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol behaves under similar conditions. This study highlights the complexity of such reactions and the potential for unexpected pathways or products, which could inform environmental or metabolic degradation studies of related compounds (Yokoyama, 2015).

Photodegradation and Removal Techniques

Muszyński, Brodowska, and Paszko (2019) provide a comprehensive review of phenoxy acids in aquatic environments, including their photodegradation and removal methods. This information is crucial for environmental scientists and engineers working on the removal of phenolic pollutants from water. The efficiency of various advanced oxidation processes (AOPs) in degrading phenoxy acids suggests potential strategies for mitigating the environmental impact of related compounds (Muszyński, Brodowska, & Paszko, 2019).

Health Implications and Biological Activity

The broad biological and pharmacological effects of phenolic compounds, such as chlorogenic acid, underscore the importance of understanding the health implications of exposure to compounds like 2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol. Studies on chlorogenic acid reveal its antioxidant, anti-inflammatory, and other therapeutic roles, suggesting potential areas of research for related phenolic compounds (Naveed et al., 2018).

Properties

IUPAC Name

2-chloro-3-[4-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClO4/c20-16(10-21)11-22-17-5-1-14(2-6-17)9-15-3-7-18(8-4-15)23-12-19-13-24-19/h1-8,16,19,21H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNXTUKUDSTFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)CC3=CC=C(C=C3)OCC(CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80772975
Record name 2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80772975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194672-61-2
Record name 2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80772975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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